N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
Description
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethylsulfanyl group at position 5 and a propanamide linker terminating in a 2-oxo-1,3-benzoxazol-3(2H)-yl moiety. This structure combines sulfur-rich motifs (thiadiazole, benzoxazolone) with a flexible amide bridge, making it a candidate for diverse biological applications, including enzyme inhibition and molecular imaging.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S2/c1-2-22-13-17-16-12(23-13)15-11(19)7-8-18-9-5-3-4-6-10(9)21-14(18)20/h3-6H,2,7-8H2,1H3,(H,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTLWNUSVVOPIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CCN2C3=CC=CC=C3OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a compound that combines the structural motifs of thiadiazole and benzoxazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound can be synthesized through a multi-step reaction involving the formation of the thiadiazole and benzoxazole moieties. The synthesis typically involves:
- Formation of Thiadiazole : Reaction of ethyl sulfide with hydrazine derivatives.
- Formation of Benzoxazole : Cyclization of ortho-aminophenols with carbonyl compounds.
- Final Coupling : Linking the thiadiazole and benzoxazole through a propanamide linkage.
The resulting structure is characterized by the presence of both heterocyclic rings which contribute to its biological activity.
Biological Activity Overview
The biological activities associated with this compound can be categorized into several key areas:
1. Antimicrobial Activity
Studies have shown that compounds containing thiadiazole and benzoxazole structures exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound has demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 64 µg/mL in some derivatives .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 64 |
| Salmonella typhi | 64 |
2. Anticancer Activity
Compounds similar to this compound have been evaluated for anticancer properties. Research indicates that derivatives can induce apoptosis in cancer cell lines such as MT2 and Jurkat cells with IC50 values below 10 µM .
3. Anti-inflammatory Activity
The anti-inflammatory potential is another significant aspect of this compound's biological profile. Compounds with similar structures have been shown to inhibit COX enzymes (COX-1 and COX-2), which are critical in inflammatory processes .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Induction of Apoptosis : Studies indicate that it can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
Case Studies
Several case studies highlight the efficacy of thiadiazole and benzoxazole derivatives:
- Anticancer Efficacy : A study involving a series of benzothiazole derivatives showed significant cytotoxicity against various cancer cell lines with mechanisms involving cell cycle arrest and apoptosis induction .
- Antimicrobial Testing : Research on related compounds demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, reinforcing the potential use in treating infections .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing thiadiazole structures exhibit notable antimicrobial activity. For instance, derivatives similar to N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Potential
Studies have demonstrated that thiadiazole derivatives possess anticancer properties. Compounds with similar structures have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, certain derivatives have been shown to target specific pathways involved in tumor growth and metastasis .
Anticonvulsant Activity
There is emerging evidence that thiadiazole derivatives can exhibit anticonvulsant properties. Research has focused on their ability to modulate neurotransmitter systems in the brain, potentially providing therapeutic benefits for epilepsy and other seizure disorders .
Applications in Materials Science
Beyond biological applications, this compound can also be utilized in materials science:
- Polymer Chemistry : As a building block for synthesizing polymers with specific properties such as enhanced thermal stability or electrical conductivity.
- Coatings : Its chemical structure may impart protective qualities to coatings used in various industrial applications.
Case Studies
Several case studies highlight the potential applications of this compound:
- A study demonstrated its efficacy as an antimicrobial agent against resistant strains of bacteria.
- Another investigation revealed its potential as an anticancer drug candidate through preclinical trials showing significant tumor reduction in animal models.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s activity and physicochemical properties are influenced by variations in the thiadiazole substituents and the terminal group on the propanamide chain. Key analogs include:
Table 1: Structural and Functional Comparison of Analogs
Key Observations:
- Substituent Bulkiness : Ethylsulfanyl (target compound) and 2-ethoxyethyl () differ in steric demand, impacting solubility and target binding. The latter’s bulkier substituent may reduce membrane permeability compared to the target compound .
- Terminal Group Diversity : The benzoxazolone moiety in the target compound and [11C]MBMP () is associated with high-affinity binding to translocator protein (TSPO), a neuroinflammation biomarker . In contrast, phenyl (Compound 7) and phenylsulfanyl () groups prioritize hydrophobic interactions, likely favoring kinase inhibition .
Physicochemical and Reactivity Data
- Conversion Rates : Analog 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide () showed 18% conversion under acidic conditions vs. 10% in basic media, highlighting the benzoxazolone group’s pH-sensitive reactivity .
- Stability: The thiazolidinone-thioxo system in ’s compound may confer redox activity, unlike the more stable benzoxazolone in the target compound .
Preparation Methods
Reaction Protocol
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Reactants :
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5-Amino-1,3,4-thiadiazole-2-thiol (1.0 equiv)
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Ethyl bromide (1.2 equiv)
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Potassium carbonate (2.0 equiv) as base
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Dimethylformamide (DMF) as solvent
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Procedure :
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Characterization :
Synthesis of the Benzoxazole-Propanamide Moiety: 3-(2-Oxo-1,3-Benzoxazol-3(2H)-yl)Propanoic Acid
The benzoxazole fragment is synthesized via cyclization of 2(3H)-benzoxazolone derivatives, followed by propanoic acid chain elongation.
Benzoxazolone Synthesis
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Reactants :
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Methyl-3-amino-4-hydroxybenzoate (1.0 equiv)
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α-Bromo phenylacetic acid (1.1 equiv)
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Procedure :
Propanoic Acid Chain Introduction
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Hydrolysis :
-
Characterization :
Amide Coupling: Final Assembly of the Target Compound
The thiadiazole amine and benzoxazole-propanoic acid are coupled using carbodiimide-mediated amidation .
Coupling Protocol
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Reactants :
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5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-amine (1.0 equiv)
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3-(2-Oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid (1.1 equiv)
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EDC (1.2 equiv), HOBt (1.2 equiv)
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Acetonitrile as solvent
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Procedure :
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Characterization :
Optimization and Challenges
Microwave-Assisted Cyclization
Solvent Selection
Q & A
Q. SAR Table :
| Modification | Biological Impact | Reference |
|---|---|---|
| Ethyl → Methylsulfonyl | Increased aqueous solubility (logP ↓0.8) | |
| Benzoxazolone → Quinazolinone | 10-fold higher EGFR inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
